molecular formula C17H14N4O4 B2856006 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 941959-54-2

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2856006
CAS No.: 941959-54-2
M. Wt: 338.323
InChI Key: OQQFYWOFYORNGQ-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide ( 941959-54-2) is a heterocyclic compound of significant interest in medicinal chemistry and exploratory research. It features a 1,3,4-oxadiazole core, a structure known for its stability and electron-withdrawing properties, which is linked to a 3,4-dimethylphenyl group and a 3-nitrobenzamide moiety . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities and is found in several commercially available drugs . This specific molecular architecture, combining the oxadiazole ring with the nitro and dimethylphenyl substituents, is designed to confer potential utility in targeting various biochemical pathways . The compound's primary research value lies in its potential as a versatile intermediate for synthesizing pharmacologically active molecules. Research into 1,3,4-oxadiazole derivatives has demonstrated promising mechanisms of action relevant to oncology, such as the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical for cancer cell proliferation . The structural complexity of this compound allows for precise modifications, making it a valuable candidate for structure-activity relationship (SAR) studies and the development of novel therapeutic agents in anti-inflammatory, antimicrobial, and anticancer research . It is offered with a purity of 90% and above and is available for research and development purposes . This product is for non-human research only. It is intended for research and development purposes and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-13(8-11(10)2)16-19-20-17(25-16)18-15(22)12-4-3-5-14(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQFYWOFYORNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 298.30 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an oxadiazole ring, which is known to enhance biological activity due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the condensation of hydrazine derivatives with carboxylic acids or their derivatives.
  • Nitration : The introduction of a nitro group on the benzamide moiety can be accomplished using nitrating agents such as nitric acid.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial activity. For instance, studies have demonstrated that this compound displays significant inhibitory effects against various bacterial strains. This can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS). The structure-activity relationship (SAR) analysis suggests that modifications on the benzamide and oxadiazole moieties enhance cytotoxicity against malignant cells.

Compound NameBiological ActivityMechanism
This compoundAntimicrobial and anticancerInduces apoptosis via ROS generation
Similar Oxadiazole DerivativesVaries by substitutionOften targets DNA or metabolic pathways

Case Studies

  • Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptotic cells at higher concentrations (100 µM).
  • Antimicrobial Evaluation : In a separate investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic processes.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA or interfere with DNA replication processes.
  • ROS Generation : Increased oxidative stress leading to apoptosis has been observed as a significant pathway through which this compound exerts its anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances polarity and reduces solubility in nonpolar solvents compared to amino-thiazole derivatives (e.g., 7d, 7h), which exhibit higher solubility due to NH₂ and sulfanyl groups .
  • Melting Point Trends : Derivatives with para-substituted benzamides (e.g., 7d) have lower melting points (162–164°C) than ortho/meta-substituted analogs (e.g., 7h: 183–185°C), reflecting differences in molecular symmetry and packing efficiency .
  • Spectral Signatures : The nitro group’s IR absorption (~1520 cm⁻¹) is consistent across analogs, while thiazole-containing compounds show additional NH₂ stretching (~3400 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives (e.g., using oxalyl chloride or thionyl chloride) to form the oxadiazole core, followed by coupling with substituted benzamides. Key steps include:

  • Cyclization : Hydrazide intermediates react with activated carbonyl groups under reflux with dehydrating agents (e.g., POCl₃) .
  • Substituent Introduction : The 3,4-dimethylphenyl group is introduced via nucleophilic substitution or Suzuki coupling, while the nitro group is positioned via nitration or pre-functionalized benzoyl chloride .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. What biological activities are associated with this compound, and what assays are used to evaluate them?

  • Methodological Answer : The compound exhibits antimicrobial, anticancer, and enzyme-inhibitory properties. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or dehydrogenase inhibition studies using spectrophotometric methods (e.g., NADH depletion for AlaDH) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., 3,4-dimethylphenyl)?

  • Methodological Answer : Optimization strategies include:

  • Catalyst Screening : Use Pd(OAc)₂/XPhos for Suzuki coupling to enhance aryl group incorporation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs for cyclization) and increases yield by 15–20% .

Q. How do structural modifications (e.g., nitro vs. methoxy groups) impact biological activity?

  • Data-Driven Analysis :

Substituent Position Biological Activity Reference
NitroBenzamideEnhanced enzyme inhibition (IC₅₀ = 2.1 µM vs. AlaDH)
MethoxyPhenylImproved solubility but reduced antimicrobial potency (MIC > 100 µg/mL)
MethylsulfanylOxadiazoleIncreased anticancer activity (IC₅₀ = 8.7 µM vs. HeLa)
  • Methodological Insight : Computational docking (AutoDock Vina) identifies nitro groups as critical for hydrogen bonding with enzyme active sites, while hydrophobic substituents (methyl) enhance membrane permeability .

Q. How can conflicting data on structure-activity relationships (SAR) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes to validate binding modes (e.g., nitrobenzamide interactions with AlaDH) .
  • Meta-Analysis : Compare SAR trends across oxadiazole derivatives (e.g., furan vs. thiophene analogs) to distinguish substituent-specific effects .

Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

  • Resolution Strategy :

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity .
  • Metabolic Stability : Assess hepatic microsome stability; nitro groups may undergo rapid reduction in certain cell lines, diminishing activity .
  • Synergistic Combinations : Co-administer with P-glycoprotein inhibitors to overcome efflux-mediated resistance .

Experimental Design Recommendations

Q. What in silico tools are recommended for predicting physicochemical properties?

  • Tools :

  • LogP and Solubility : SwissADME or ACD/Labs .
  • Metabolic Sites : Schrödinger’s Metabolism Module to predict nitro-reduction hotspots .
    • Validation : Cross-check predictions with HPLC-based logP measurements and LC-MS metabolic profiling .

Data Gaps and Future Directions

  • Unresolved Issues : Limited data on in vivo pharmacokinetics and toxicity profiles.
  • Recommended Studies :
    • PK/PD Modeling : Rodent studies to correlate plasma levels with tumor growth inhibition .
    • Proteomics : Identify off-target effects via affinity-based pull-down assays .

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